2-Piperidyl-6,7,8-trihydroquinazolin-5-one
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Overview
Description
2-Piperidyl-6,7,8-trihydroquinazolin-5-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidyl-6,7,8-trihydroquinazolin-5-one typically involves the condensation of anthranilic acid derivatives with piperidine derivatives under specific conditions. One common method includes the reaction of anthranilic acid with piperidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete condensation and cyclization .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Piperidyl-6,7,8-trihydroquinazolin-5-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, oxidation states, or reduced forms, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2-Piperidyl-6,7,8-trihydroquinazolin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Piperidyl-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling . The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one exhibit similar structural features and biological activities.
Piperidine Derivatives: Compounds like 4-(2-piperidyl)acetoacetic acid and pelletierine share the piperidine ring structure and are studied for their biological activities.
Uniqueness
2-Piperidyl-6,7,8-trihydroquinazolin-5-one is unique due to its fused quinazolinone-piperidine structure, which imparts distinct chemical properties and potential biological activities. This unique structure allows for diverse chemical modifications and the exploration of various biological pathways, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-piperidin-1-yl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C13H17N3O/c17-12-6-4-5-11-10(12)9-14-13(15-11)16-7-2-1-3-8-16/h9H,1-8H2 |
InChI Key |
VXZJVOALDSSULW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C3C(=N2)CCCC3=O |
Origin of Product |
United States |
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